
4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline: is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonyl group attached to an aniline ring, which is further substituted with an amino group, a chlorine atom, and an ethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline typically involves multiple steps:
Sulfonation: The initial step involves the sulfonation of aniline to form 4-aminobenzenesulfonic acid.
Chlorination: The sulfonic acid is then chlorinated to introduce the chlorine atom at the 3-position.
Ethylation: The final step involves the ethylation of the amino group to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as microwave irradiation to enhance reaction rates and yields. The use of reagents like thionyl chloride (SOCl₂) and hydrogen peroxide (H₂O₂) can facilitate the chlorination and oxidation steps, respectively .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of sulfinyl or sulfhydryl derivatives.
Substitution: Formation of various substituted aniline derivatives .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a precursor for the synthesis of dyes and pigments.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its antibacterial and antifungal properties.
- Potential use in the development of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the manufacture of advanced materials and coatings .
Mecanismo De Acción
The mechanism of action of 4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity. The chlorine and ethyl groups may enhance the compound’s binding affinity and specificity for its targets. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
4-Aminobenzene-1-sulfonyl chloride: Similar structure but lacks the ethyl and chlorine substitutions.
4-Methoxy-3-nitrobenzene-1-sulfonamide: Contains a methoxy and nitro group instead of amino and chlorine groups.
4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide: Features an imidazole ring and formyl group .
Uniqueness:
- The presence of both chlorine and ethyl groups in 4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline provides unique chemical properties, such as enhanced reactivity and binding affinity.
- Its specific substitution pattern allows for targeted interactions in biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
101513-22-8 |
|---|---|
Fórmula molecular |
C14H15ClN2O2S |
Peso molecular |
310.8 g/mol |
Nombre IUPAC |
4-(4-aminophenyl)sulfonyl-3-chloro-N-ethylaniline |
InChI |
InChI=1S/C14H15ClN2O2S/c1-2-17-11-5-8-14(13(15)9-11)20(18,19)12-6-3-10(16)4-7-12/h3-9,17H,2,16H2,1H3 |
Clave InChI |
BCDNBNPOXJBYBT-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC(=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


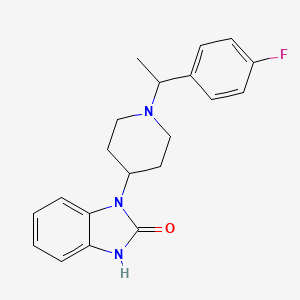
![8-(4-Fluorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14077982.png)

![D-erythro-a-D-galacto-Octopyranoside, methyl6,8-dideoxy-6-[[(4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-,monohydrochloride, (2S-trans)-](/img/structure/B14077995.png)
![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077996.png)
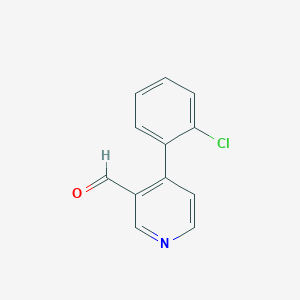
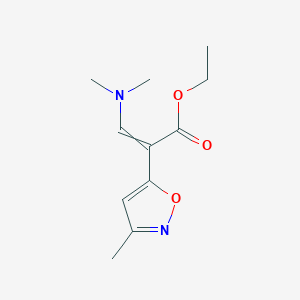
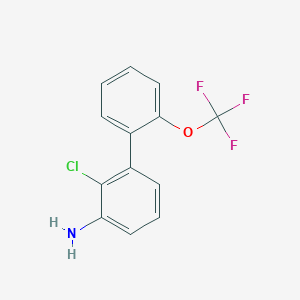
![(4S)-4-[[3,6-bis[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14078009.png)
![3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid](/img/structure/B14078017.png)
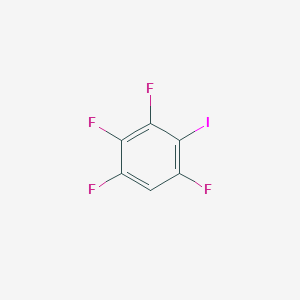
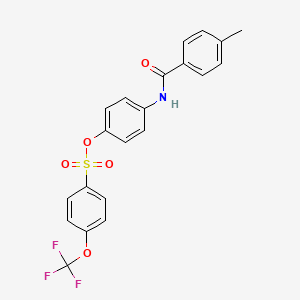
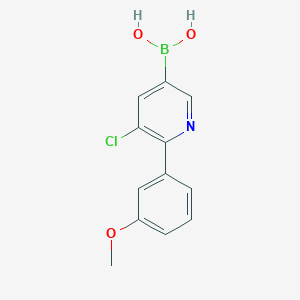
![5-(2,4-dihydroxy-5-isopropylphenyl)-4-[4-(piperazin-1-ylmethyl)phenyl]-2H-1,2,4-triazol-3-one hydrochloride](/img/structure/B14078031.png)
